2-(4-butylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-butylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a butylphenoxy group and a nitrophenylmethylidene group attached to an acetohydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step processThe reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-butylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide moiety can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)acetohydrazide: Similar structure but with a tert-butyl group instead of a butyl group.
2-(4-tert-butylphenoxy)propanoic acid: Contains a propanoic acid group instead of an acetohydrazide group .
Uniqueness
2-(4-butylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21N3O4/c1-2-3-6-15-9-11-17(12-10-15)26-14-19(23)21-20-13-16-7-4-5-8-18(16)22(24)25/h4-5,7-13H,2-3,6,14H2,1H3,(H,21,23)/b20-13+ |
InChI Key |
AQVXWQMNSVFCRA-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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